molecular formula C18H18ClFN2O3 B2812295 N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide CAS No. 2034616-50-5

N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Cat. No.: B2812295
CAS No.: 2034616-50-5
M. Wt: 364.8
InChI Key: JNXCMNVETFEZIC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nicotinamide core, substituted with a 3-chloro-4-fluorophenyl group and a tetrahydro-2H-pyran-4-ylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions involving the condensation of nicotinic acid with appropriate amines.

    Substitution Reactions:

    Etherification: The tetrahydro-2H-pyran-4-ylmethoxy group is introduced via etherification reactions, where the hydroxyl group of tetrahydro-2H-pyran-4-ylmethanol reacts with the nicotinamide core under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-4-ylmethoxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro group (if present) on the nicotinamide core, converting it to an amine.

    Substitution: The aromatic ring can undergo further substitution reactions, such as halogenation or nitration, depending on the desired functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-6-methoxynicotinamide
  • N-(3-chloro-4-fluorophenyl)-6-ethoxynicotinamide
  • N-(3-chloro-4-fluorophenyl)-6-(tetrahydro-2H-pyran-4-yl)nicotinamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is unique due to the presence of the tetrahydro-2H-pyran-4-ylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3/c19-15-9-14(2-3-16(15)20)22-18(23)13-1-4-17(21-10-13)25-11-12-5-7-24-8-6-12/h1-4,9-10,12H,5-8,11H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXCMNVETFEZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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